molecular formula C17H20N2O3 B2542578 N-[4-[(3Ar,4R,6aS)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carbonyl]phenyl]prop-2-enamide CAS No. 2361749-60-0

N-[4-[(3Ar,4R,6aS)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carbonyl]phenyl]prop-2-enamide

Cat. No. B2542578
CAS RN: 2361749-60-0
M. Wt: 300.358
InChI Key: DXJSDVZEYHIHNF-VHDGCEQUSA-N
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Description

The compound “N-[4-[(3Ar,4R,6aS)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carbonyl]phenyl]prop-2-enamide” is a complex organic molecule. It is related to the class of compounds known as pyrroles . Pyrroles are a type of heterocyclic aromatic organic compound, which have a five-membered ring with four carbon atoms and one nitrogen atom .


Synthesis Analysis

The synthesis of pyrrole compounds involves several methods. One common method for the preparation of N-acylpyrroles involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This preparative procedure is highly tolerant of various functional groups .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrrole ring at its core. The pyrrole ring is substituted with various functional groups, including a hydroxy group, a carbonyl group, and a phenyl group . The exact three-dimensional structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Pyrrole compounds can undergo a variety of chemical reactions, including substitutions and additions. For example, substitution of trichloroacetylated pyrrole with chloro, bromo, and iodo groups can lead to the improvement in antibacterial activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties of pyrrole compounds include a high degree of aromaticity, relatively high polarity due to the presence of a nitrogen atom in the ring, and the ability to form hydrogen bonds due to the presence of a nitrogen atom .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, determination of its mechanism of action, and evaluation of its potential applications in areas such as medicine or materials science. Given the biological activity of many pyrrole compounds, this compound could be of particular interest in the field of medicinal chemistry .

properties

IUPAC Name

N-[4-[(3aR,4R,6aS)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carbonyl]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-2-16(21)18-13-6-3-11(4-7-13)17(22)19-9-12-5-8-15(20)14(12)10-19/h2-4,6-7,12,14-15,20H,1,5,8-10H2,(H,18,21)/t12-,14+,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJSDVZEYHIHNF-VHDGCEQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C(=O)N2CC3CCC(C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)NC1=CC=C(C=C1)C(=O)N2C[C@H]3CC[C@H]([C@H]3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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